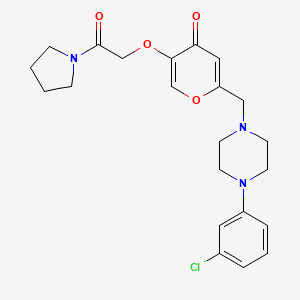
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26ClN3O4 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the formation of piperazine derivatives. The general synthetic route includes:
- Formation of the piperazine ring : Utilizing 3-chlorophenyl derivatives to introduce the piperazine moiety.
- Pyranone formation : The synthesis of the pyranone structure is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of ethoxy and oxo groups is critical for enhancing biological activity.
Antimicrobial Activity
Research indicates that compounds containing piperazine and pyranone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 32 µg/mL |
| Compound B | Antifungal | 16 µg/mL |
Antitumor Activity
Another area of interest is the antitumor activity associated with this compound. Studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Modulation of apoptotic pathways
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the International Journal of Research and Analytical Reviews evaluated a series of piperazine derivatives, including those similar to our target compound, for their antimicrobial activity against several pathogens. Results indicated moderate to significant activity against both bacterial and fungal strains . -
Antitumor Mechanisms :
Research highlighted in Biological Chemistry demonstrated that compounds with similar structural features could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer progression .
Propriétés
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c23-17-4-3-5-18(12-17)25-10-8-24(9-11-25)14-19-13-20(27)21(15-29-19)30-16-22(28)26-6-1-2-7-26/h3-5,12-13,15H,1-2,6-11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGOMJXLZVGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














